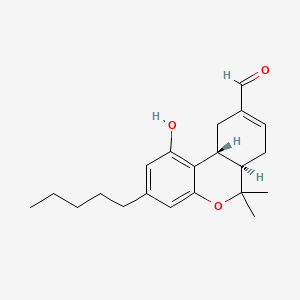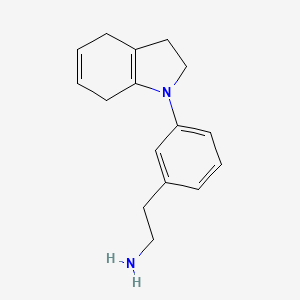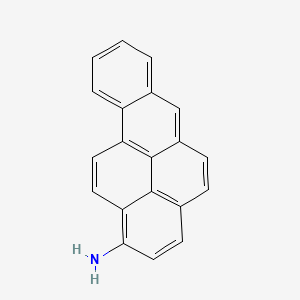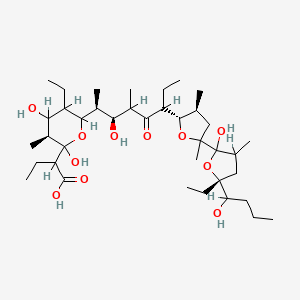
Inostamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inostamycin is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Inhibition of Cancer Cell Invasion and Metastasis
Inostamycin has been shown to suppress the invasion ability of cancer cells, particularly in the HSC-4 tongue carcinoma cell line. This effect is attributed to its role as an inhibitor of cytidine 5′-diphosphate 1,2-diacyl-sn-glycerol (CDP-DG): inositol transferase, leading to reduced productions of matrix metalloproteinases (MMP-2 and MMP-9) and diminished cell motility, which are crucial for cancer invasion and metastasis (Baba et al., 2004).
Cytostatic Effects on Cancer Cells
Research indicates that inostamycin exerts cytostatic effects on oral squamous cell carcinoma (SCC) cell lines, leading to G1-phase cell cycle arrest. This effect is accompanied by decreased cyclin D1 mRNA and protein expression and reduced phosphorylated retinoblastoma susceptibility gene product levels. The cytostatic nature of inostamycin suggests its potential utility in tumor dormant cytostatic therapy for oral SCC (Baba et al., 2001).
Modulation of Drug Resistance in Cancer Cells
Inostamycin has been identified to reverse multidrug resistance in KB cells, a feature attributed to its ability to increase the accumulation of chemotherapeutic agents like vinblastine in resistant cells. This action is due to inostamycin's interference with the efflux mechanisms typically employed by resistant cancer cells to expel therapeutic drugs, thereby enhancing drug retention and efficacy (Kawada & Umezawa, 1991).
Anti-angiogenic Properties
Inostamycin has demonstrated significant anti-angiogenic properties by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF). It achieves this through the inhibition of key signaling pathways involved in angiogenesis, such as the ERK-cyclin D1 and p38 pathways, suggesting its potential as an anti-angiogenic agent in cancer therapy (Baba et al., 2005).
Propriétés
Nom du produit |
Inostamycin |
|---|---|
Formule moléculaire |
C38H68O11 |
Poids moléculaire |
700.9 g/mol |
Nom IUPAC |
2-[(3S)-5-ethyl-6-[(2S,3S)-6-[(2S,3S)-5-[(5R)-5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid |
InChI |
InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21?,22?,23-,24-,25?,26?,27?,28?,29+,31?,32-,33?,35?,36+,37?,38?/m0/s1 |
Clé InChI |
NZJHONRWXITMMC-RBLAFODUSA-N |
SMILES isomérique |
CCCC([C@]1(CC(C(O1)(C2(C[C@@H]([C@H](O2)C(CC)C(=O)C(C)[C@H]([C@H](C)C3C(C([C@@H](C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |
SMILES |
CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |
SMILES canonique |
CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |
Synonymes |
inostamycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



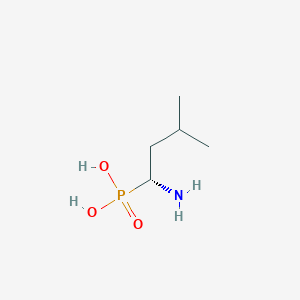
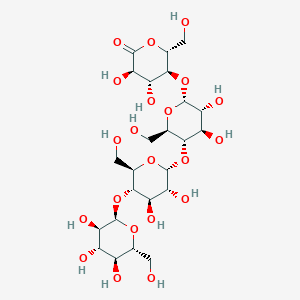

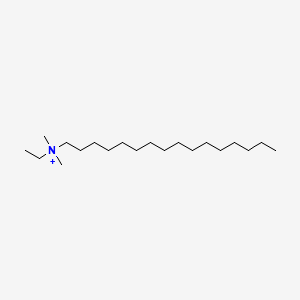
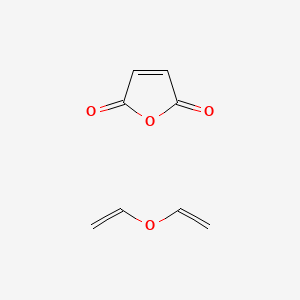

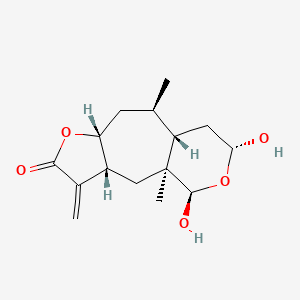
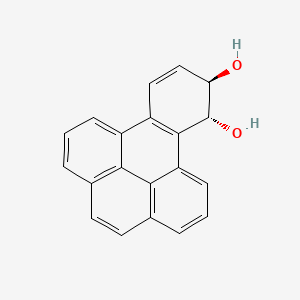
![(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid](/img/structure/B1212751.png)
